2-(1,2-benzoxazol-3-yl)-1-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethan-1-one
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Description
2-(1,2-benzoxazol-3-yl)-1-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethan-1-one is a useful research compound. Its molecular formula is C15H15N5O2 and its molecular weight is 297.318. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Compounds containing the 1H-1,2,4-triazole moiety, similar to the triazolyl group in the compound of interest, have been synthesized and evaluated for their antibacterial and plant growth regulatory activities. These compounds exhibit antifungal and plant growth regulatory activities, suggesting potential agricultural applications for structurally related compounds (Jian‐Bing Liu et al., 2007).
Structural Analysis
The structural analysis of compounds containing triazolyl groups provides insights into their molecular conformations. For example, studies on molecules like 1-{5-Methyl-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-1,2,3-triazol-4-yl}ethanone have contributed to understanding the dihedral angles and hydrogen bonding patterns, which are crucial for designing compounds with desired physical and chemical properties (A. Thiruvalluvar et al., 2007).
Antiviral Activity
The antiviral activities of compounds featuring pyrazolo and triazolyl functionalities indicate the potential of similar compounds in medicinal chemistry. Research has been conducted on derivatives of 1H-Pyrazolo and triazolyl for their cytotoxicity, anti-HSV1, and anti-HAV-MBB activities, demonstrating the pharmaceutical relevance of such structures (F. Attaby et al., 2006).
Microwave-Mediated Synthesis
Efficient synthetic routes have been developed for benzothiazole- and benzimidazole-based heterocycles, employing microwave-mediated techniques. These methodologies facilitate the rapid synthesis of complex molecules containing triazolyl and related heterocycles, underscoring the importance of such compounds in organic synthesis and drug development (Ahmed F Darweesh et al., 2016).
Cycloadditions and Heterocyclic Synthesis
The reactivity of chromones with azomethine ylides in cycloaddition reactions has been explored to produce heterocyclic compounds, such as pyrrolidines and dipyrrolidines. These studies highlight the versatility of triazolyl-containing compounds in synthesizing complex heterocyclic structures, potentially useful in developing new materials or biologically active molecules (V. Sosnovskikh et al., 2014).
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-1-[3-(triazol-1-yl)pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c21-15(9-13-12-3-1-2-4-14(12)22-17-13)19-7-5-11(10-19)20-8-6-16-18-20/h1-4,6,8,11H,5,7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHBDGYCGCWBRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)CC3=NOC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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